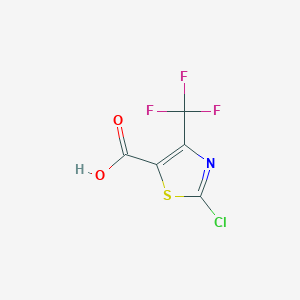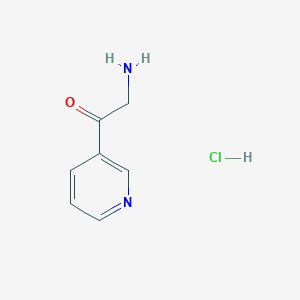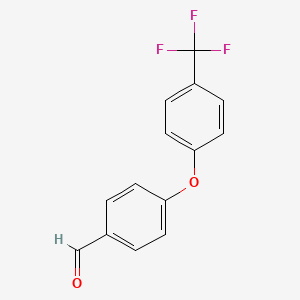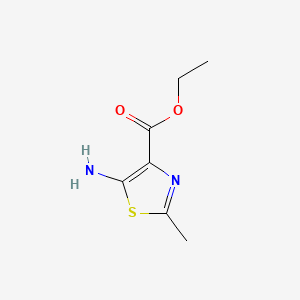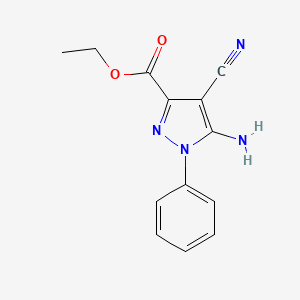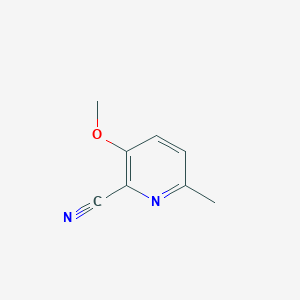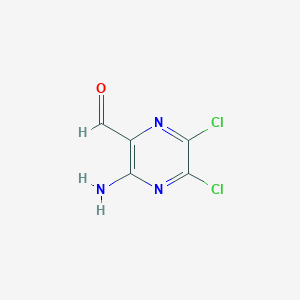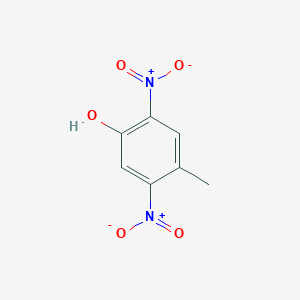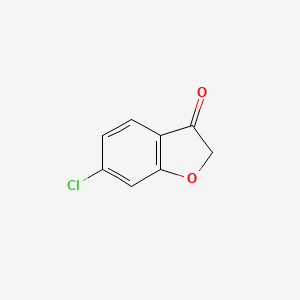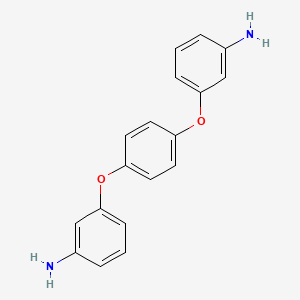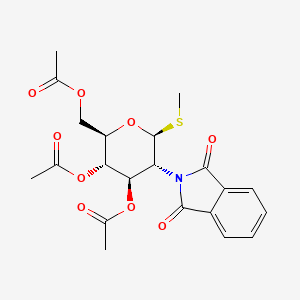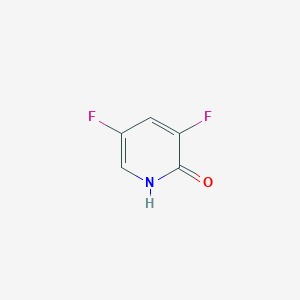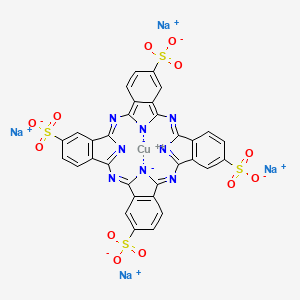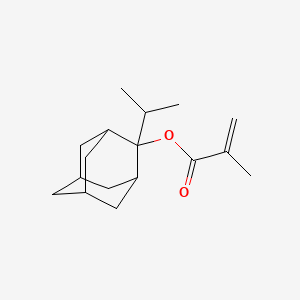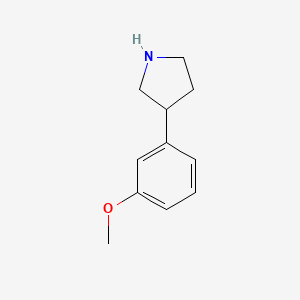
3-(3-Methoxyphenyl)pyrrolidine
概要
説明
“3-(3-Methoxyphenyl)pyrrolidine” is a compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(3-methoxyphenyl)pyrrolidine .
Synthesis Analysis
Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, are synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage of the molecule .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, are involved in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions . The different stereoisomers and the spatial orientation of substituents can lead to different reaction outcomes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Methoxyphenyl)pyrrolidine” include a molecular weight of 177.25 . The compound is stored at room temperature .
科学的研究の応用
Antimicrobial Activity : El-Mansy et al. (2018) investigated the synthesis and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives, which included structures derived from reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. These derivatives showed promising antimicrobial properties (El-Mansy, Boulos, & Mohram, 2018).
Crystal Structure Analysis : Fazli Mohammat et al. (2008) conducted a study on 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, examining its crystal structure and molecular interactions. This research contributes to the understanding of the structural characteristics of similar compounds (Fazli Mohammat et al., 2008).
Catalysis and Structural Chemistry : Nagel and Nedden (1997) explored the preparative and structural chemistry of diastereomeric derivatives of 3‐Phosphanylpyrrolidine, including their palladium(II) complexes. This study has implications for asymmetric catalysis and Grignard cross-coupling reactions (Nagel & Nedden, 1997).
Antiinflammatory Activities : A study by Ikuta et al. (1987) on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, including derivatives with a methoxy group, revealed their potential as antiinflammatory and analgesic agents. This research could guide the development of new drugs with reduced side effects (Ikuta et al., 1987).
Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) synthesized and tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These findings offer insights into the therapeutic potential of such compounds in cardiovascular disorders (Malawska et al., 2002).
Safety And Hazards
The safety information for “3-(3-Methoxyphenyl)pyrrolidine” includes hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+8535 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water in case of contact with eyes, and washing skin thoroughly after handling .
将来の方向性
Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, hold promise in pharmacotherapy . They serve as fundamental components of the skeletal structure of many biologically active molecules . Future research could focus on designing and developing new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZWFRVPKYMLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513452 | |
| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)pyrrolidine | |
CAS RN |
38175-35-8 | |
| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38175-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



